

Spectroscopic Profile of 5-Methoxydec-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 5-Methoxydec-2-enal

Cat. No.: B15444948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound **5-Methoxydec-2-enal**. Due to the absence of published experimental data for this specific molecule, this report presents a detailed analysis based on data from its structural analog, (E)-dec-2-enal, and established spectroscopic principles for incorporating a methoxy substituent. This document aims to serve as a valuable resource for the identification, characterization, and quality control of **5-Methoxydec-2-enal** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methoxydec-2-enal**.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known values for (E)-dec-2-enal, with adjustments for the electronic effects of the methoxy group at the C5 position.

Table 1: Predicted ¹H NMR Data for **5-Methoxydec-2-enal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.50	d	1H	H-1 (Aldehyde)
~6.85	dt	1H	H-3
~6.10	dd	1H	H-2
~3.50	m	1H	H-5
~3.30	s	3H	-OCH ₃
~2.20	q	2H	H-4
~1.20-1.60	m	8H	H-6, H-7, H-8, H-9
~0.88	t	3H	H-10

Table 2: Predicted ¹³C NMR Data for **5-Methoxydec-2-enal**

Chemical Shift (δ , ppm)	Assignment
~194.0	C-1 (C=O)
~158.0	C-3
~133.0	C-2
~80.0	C-5
~56.0	-OCH ₃
~35.0	C-4
~31.5	C-8
~29.0	C-7
~25.0	C-6
~22.5	C-9
~14.0	C-10

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are a composite of the characteristic vibrations of an α,β -unsaturated aldehyde and an aliphatic ether.

Table 3: Predicted IR Absorption Data for **5-Methoxydec-2-enal**

Frequency (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1630	Medium	C=C stretch (alkene)
~1100	Strong	C-O-C stretch (ether) [1]

Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of **5-Methoxydec-2-enal** and expected fragmentation patterns for aliphatic ethers and aldehydes.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Predicted MS Data for **5-Methoxydec-2-enal**

m/z	Predicted Fragment
184	[M] ⁺ (Molecular Ion)
153	[M - OCH ₃] ⁺
125	[M - C ₄ H ₉ O] ⁺
97	[C ₆ H ₉ O] ⁺
71	[C ₅ H ₉] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

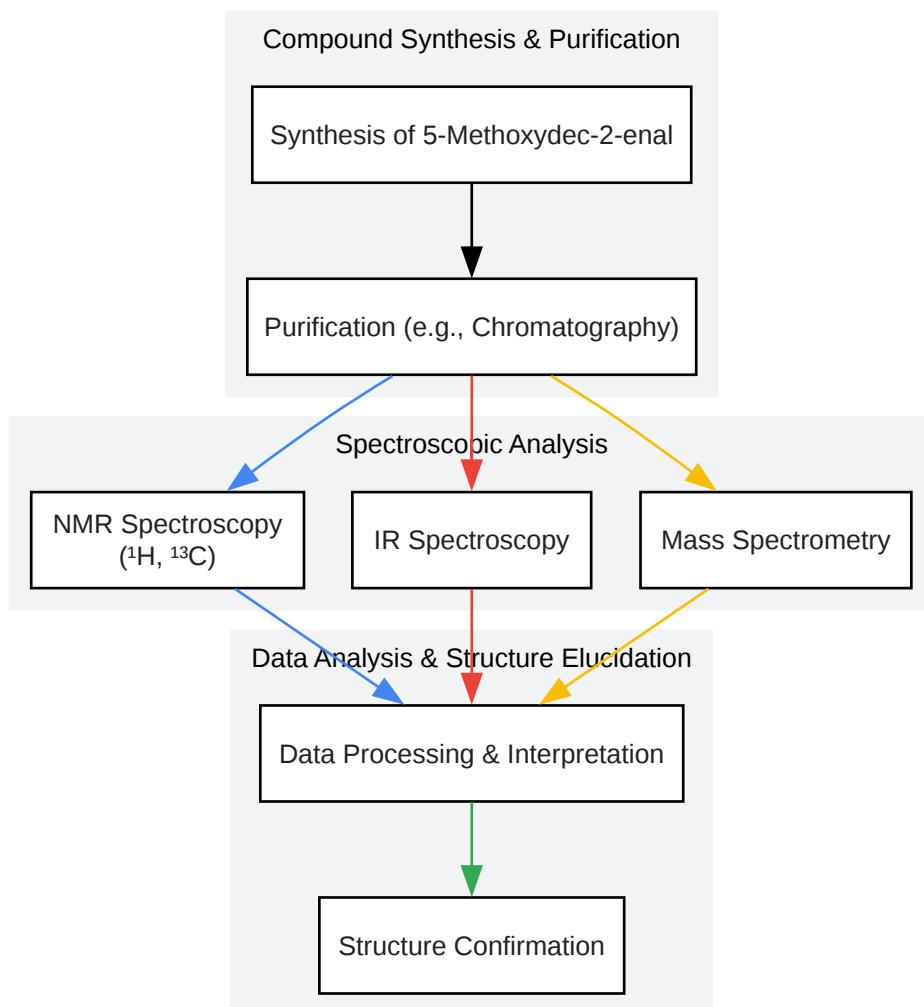
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **5-Methoxydec-2-enal** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy

- Sample Preparation: Place a drop of neat liquid **5-Methoxydec-2-enal** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:


- Record a background spectrum of the clean salt plates.
- Record the sample spectrum over a range of 4000-600 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **5-Methoxydec-2-enal** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Acquire a mass spectrum over a mass-to-charge (m/z) range of 50-300.
 - Use a standard EI energy of 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **5-Methoxydec-2-enal**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxydec-2-enal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15444948#spectroscopic-data-for-5-methoxydec-2-enal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com